

Spectroscopic Data of 1-Benzyl-2-methylpiperidin-4-one: A Technical Overview

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Compound of Interest

Compound Name: 1-Benzyl-2-methylpiperidin-4-one

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-2-methylpiperidin-4-one is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of piperidine, a common scaffold in pharmaceuticals, understanding its structural and electronic properties is crucial for the design of novel therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation of its molecular structure and purity. This technical guide provides a summary of the available spectroscopic data for **1-Benzyl-2-methylpiperidin-4-one**, along with general experimental protocols for these analytical methods.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific databases and literature reveals a significant lack of specific experimental spectroscopic data for **1-Benzyl-2-methylpiperidin-4-one**. While data for structurally related compounds such as 1-Benzyl-4-piperidone and 1-Benzyl-4-methylpiperidin-4-ol are accessible, direct NMR, IR, and MS spectra for the title compound could not be located. The information presented herein is therefore based on predicted values and data from analogous structures, which should be used as a reference until experimental data becomes available.

Predicted Spectroscopic Data

Due to the absence of experimental data, the following tables summarize the predicted spectroscopic characteristics for **1-Benzyl-2-methylpiperidin-4-one**. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Benzyl-2-methylpiperidin-4-one**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Benzyl-CH ₂	~3.6 - 3.8	s
Aromatic-H	~7.2 - 7.4	m
Piperidine-H2 (CH-CH ₃)	~2.8 - 3.1	q
Piperidine-H3 (CH ₂)	~2.5 - 2.7	m
Piperidine-H5 (CH ₂)	~2.3 - 2.5	t
Piperidine-H6 (CH ₂)	~2.9 - 3.2	m
Methyl-H (CH ₃)	~1.0 - 1.2	d

Predicted in CDCl₃. s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Benzyl-2-methylpiperidin-4-one**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	~208 - 212
Aromatic-C (quaternary)	~138 - 140
Aromatic-CH	~127 - 130
Benzyl-CH ₂	~60 - 63
Piperidine-C2 (CH-CH ₃)	~58 - 62
Piperidine-C3 (CH ₂)	~40 - 45
Piperidine-C5 (CH ₂)	~38 - 42
Piperidine-C6 (CH ₂)	~50 - 55
Methyl-C (CH ₃)	~15 - 20

Predicted in CDCl₃.

Table 3: Predicted Key IR Absorption Bands for **1-Benzyl-2-methylpiperidin-4-one**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Ketone)	~1710 - 1725	Strong
C-H (Aromatic)	~3000 - 3100	Medium
C-H (Aliphatic)	~2850 - 2960	Medium-Strong
C-N (Amine)	~1100 - 1200	Medium
C=C (Aromatic)	~1450 - 1600	Medium

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Benzyl-2-methylpiperidin-4-one**

m/z	Predicted Fragment Ion
217	[M] ⁺ (Molecular Ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
126	[M - C ₇ H ₇] ⁺

General Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-Benzyl-2-methylpiperidin-4-one** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- **Sample Preparation:**

- Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder before running the sample.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

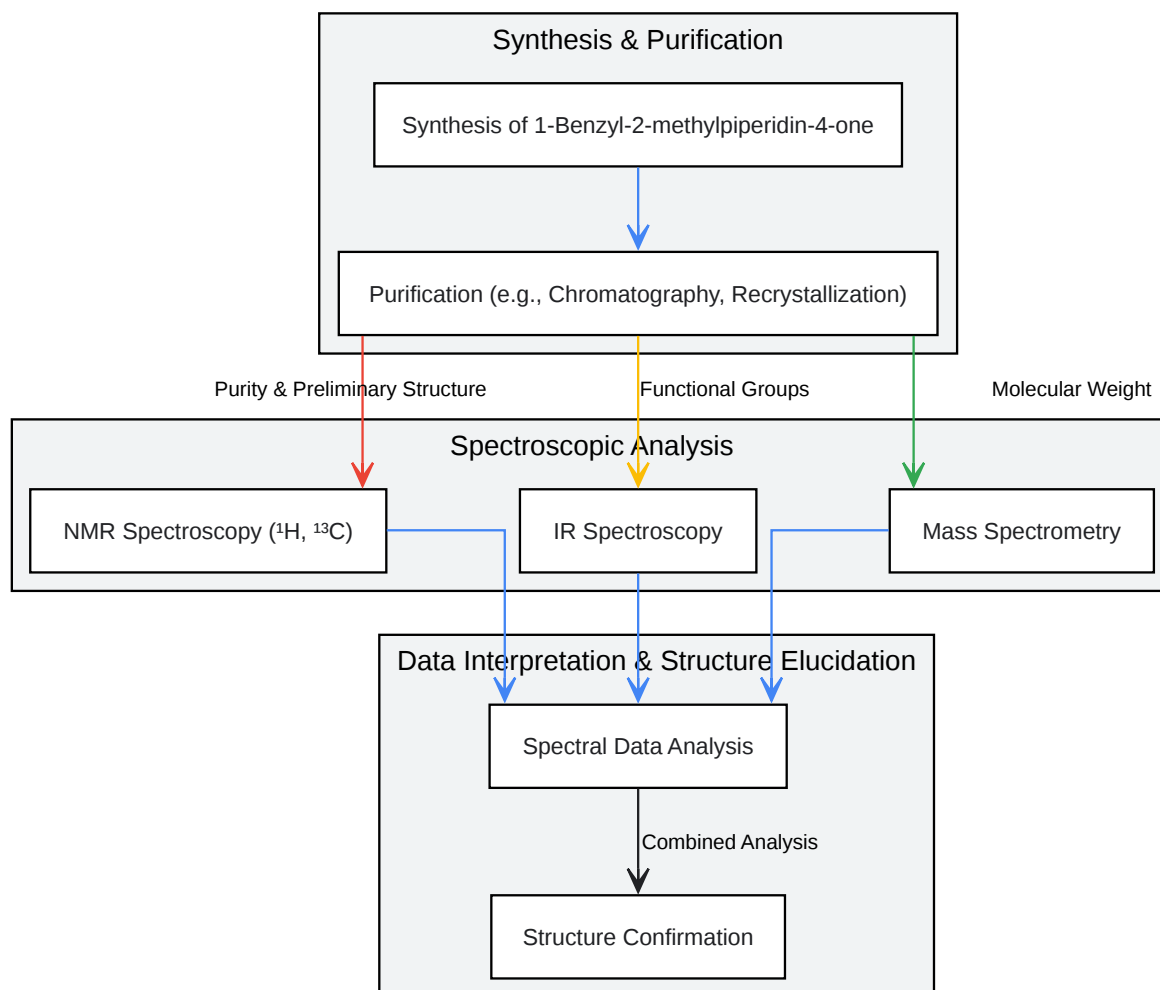
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like **1-Benzyl-2-methylpiperidin-4-one** is depicted in the following diagram.

General Workflow for Spectroscopic Analysis



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